molecular formula C12H10N4O2 B7763948 7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione

7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione

Cat. No.: B7763948
M. Wt: 242.23 g/mol
InChI Key: ZJTJUVIJVLLGSP-UHFFFAOYSA-N
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Description

The compound with the identifier “7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione” is known as Carbonyldiimidazole. It is a versatile reagent used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is soluble in organic solvents and is known for its stability and ease of handling.

Preparation Methods

Carbonyldiimidazole can be synthesized through the reaction of phosgene with imidazole under anhydrous conditions. The reaction typically involves the use of four equivalents of imidazole to one equivalent of phosgene. The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Amidation: It reacts with amines to form amides.

    Esterification: It reacts with alcohols to form esters.

    Peptide Bond Formation: It is used in peptide synthesis to form peptide bonds between amino acids.

Common reagents used in these reactions include amines, alcohols, and amino acids. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran. The major products formed from these reactions are amides, esters, and peptides .

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets and pathways involved include the formation of imidazolyl carbonates, which are highly reactive and facilitate the formation of amide and ester bonds .

Comparison with Similar Compounds

Carbonyldiimidazole can be compared with other similar compounds such as:

Carbonyldiimidazole is unique in its stability, ease of handling, and versatility in various chemical reactions, making it a preferred reagent in many synthetic applications.

Properties

IUPAC Name

7,8-dimethyl-10H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJUVIJVLLGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=NC(=O)NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C3C(=NC(=O)NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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